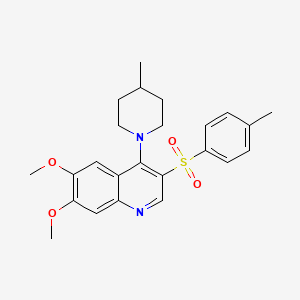

![molecular formula C17H19N5O B2590187 2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2380071-94-1](/img/structure/B2590187.png)

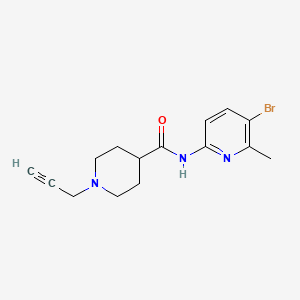

2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Biological Activities

- Anticancer Activity : Compounds with structures incorporating elements similar to the chemical of interest have been synthesized and tested for their anticancer properties. For example, derivatives of pyrimidine-piperazine-chromene and -quinoline conjugates have shown significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293), with some compounds exhibiting better activity than curcumin, a known anticancer agent (Parveen et al., 2017).

- Antimicrobial and Antioxidant Properties : Novel pyridine and fused pyridine derivatives have demonstrated moderate to good binding energies against target proteins and exhibited antimicrobial and antioxidant activities, highlighting their potential as therapeutic agents (Flefel et al., 2018).

Organic Synthesis and Chemical Properties

- Synthesis of Pyridine Derivatives : Research into the synthesis of pyridine derivatives, including those with structures related to the chemical of interest, has been conducted to explore their potential applications in various chemical domains. Techniques such as microwave-assisted synthesis have been employed to create novel compounds that could serve as serotonin 5-HT3 receptor antagonists, showcasing the versatility of these chemical frameworks (Mahesh et al., 2004).

- N-oxide Formation : Methods for the oxidation of pyridine and its derivatives to N-oxides have been developed, demonstrating the chemical reactivity and potential for further functionalization of these compounds (Zhong et al., 2004).

Material Science

- Corrosion Inhibition : Pyrazolopyridine derivatives have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic environments, indicating the potential industrial applications of these compounds in protecting metals from corrosion (Dandia et al., 2013).

Propiedades

IUPAC Name |

2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O/c1-13-4-5-16(21-20-13)23-12-14-6-9-22(10-7-14)17-15(11-18)3-2-8-19-17/h2-5,8,14H,6-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHMRPGJUIJTAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

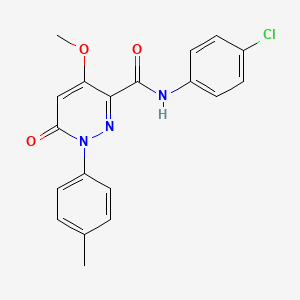

![(3,5-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2590104.png)

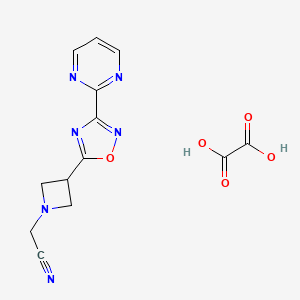

![N-(3-hydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2590106.png)

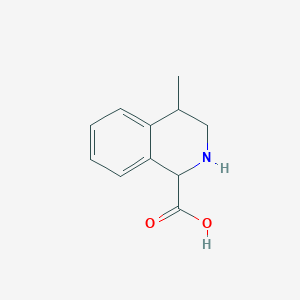

![Methyl 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetate](/img/structure/B2590115.png)

![Methyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2590116.png)

![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2590117.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea](/img/structure/B2590119.png)

![(4-(3-Chlorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2590124.png)

![6-(Methylthio)benzimidazo[1,2-c]quinazoline](/img/structure/B2590127.png)